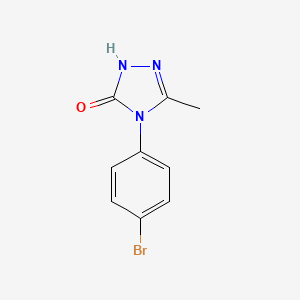![molecular formula C19H23FN4OS B3002084 2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-61-0](/img/structure/B3002084.png)
2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that likely contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system combining thiazole and triazole rings. The molecule also features a 3-fluorophenyl group and a 3-methylpiperidinyl moiety, suggesting the presence of aromatic and aliphatic amines, as well as a potential for varied chemical reactivity due to the fluorine atom.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the cyclization of amino-triazole derivatives with various electrophiles. For example, the synthesis of "3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine" starts with a triazole derivative that undergoes cyclization with 4-fluoroacetophenone . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar strategy might be employed, possibly involving the use of substituted phenyl derivatives and a piperidine moiety as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction analysis, which provides detailed information about the crystal structure and geometry of the molecule. For instance, the crystal structure of a similar compound was determined to be monoclinic with specific cell dimensions . This technique would likely be useful in determining the precise molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions of such compounds can be diverse. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . This suggests that the compound may also undergo reactions with electrophilic reagents to form new derivatives, potentially leading to a wide range of biological activities.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly provided, related compounds' properties can be inferred. The presence of the fluorine atom and the heterocyclic core in the molecule suggests that it may exhibit unique electronic properties, such as increased lipophilicity or the ability to form hydrogen bonds, which could affect its solubility, stability, and reactivity . The spectroscopic data, including elemental analysis, would be essential to confirm the identity and purity of the synthesized compound.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
The compound acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, leading to changes in gene expression.
Pharmacokinetics
For instance, the presence of the thiazole and triazole rings in the compound could potentially enhance its stability and solubility .
Result of Action
The activation of PPARs by the compound can lead to various molecular and cellular effects. For instance, the activation of PPARα can promote the oxidation of fatty acids, while the activation of PPARγ can stimulate the storage of fatty acids in adipose tissue. The activation of PPARδ has roles in fatty acid oxidation in skeletal muscle and also in macrophage differentiation .
Propriétés
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-7-4-8-14(20)10-13)23-9-5-6-12(2)11-23/h4,7-8,10,12,16,25H,3,5-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIHEKKOJTXKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCC(C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)
![3-{3-[(2,4-Dichlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B3002008.png)
![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3002011.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002012.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3002015.png)


![N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B3002019.png)
![N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B3002020.png)
